molecular formula C14H13FOS B6286422 (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane CAS No. 2643367-60-4

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

Cat. No.: B6286422
CAS No.: 2643367-60-4
M. Wt: 248.32 g/mol
InChI Key: YUISEGZKDWFZQO-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is an organic compound that features a benzyloxy group, a fluorine atom, and a methylsulfane group attached to a phenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methylsulfane Group: The methylsulfane group can be introduced through the reaction of a thiol with a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl alcohol derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

    (5-(Benzyloxy)-2-chlorophenyl)(methyl)sulfane: Similar structure but with a chlorine atom instead of fluorine.

    (5-(Benzyloxy)-2-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of fluorine.

    (5-(Benzyloxy)-2-nitrophenyl)(methyl)sulfane: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can enhance its potential as a pharmaceutical agent or a material with specific desired properties.

Properties

IUPAC Name

1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUISEGZKDWFZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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